2-Chloro-N-methoxy-N-methylisonicotinamide

CAS No.: 250263-39-9

Cat. No.: VC2464697

Molecular Formula: C8H9ClN2O2

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 250263-39-9 |

|---|---|

| Molecular Formula | C8H9ClN2O2 |

| Molecular Weight | 200.62 g/mol |

| IUPAC Name | 2-chloro-N-methoxy-N-methylpyridine-4-carboxamide |

| Standard InChI | InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3 |

| Standard InChI Key | RJWKHBDGHZXZPD-UHFFFAOYSA-N |

| SMILES | CN(C(=O)C1=CC(=NC=C1)Cl)OC |

| Canonical SMILES | CN(C(=O)C1=CC(=NC=C1)Cl)OC |

Introduction

Chemical Identity and Structure

Basic Identification

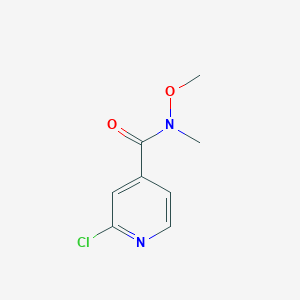

2-Chloro-N-methoxy-N-methylisonicotinamide is an organic compound with the CAS registry number 250263-39-9. It is classified as a pyridine derivative featuring a chloro substitution at the 2-position and a Weinreb amide functional group (N-methoxy-N-methylamide) at the 4-position of the pyridine ring . This positioning makes it specifically an isonicotinamide derivative, distinguishing it from related compounds with different substitution patterns.

Structural Characteristics

The molecular structure of 2-Chloro-N-methoxy-N-methylisonicotinamide consists of a 2-chloropyridine core with a N-methoxy-N-methylamide group attached at the 4-position. The compound's IUPAC name is 2-chloro-N-methoxy-N-methylpyridine-4-carboxamide, which precisely describes its structural arrangement . The presence of both the chloro substituent and the Weinreb amide group creates a molecule with distinctive chemical reactivity patterns that are valuable in synthetic organic chemistry.

The structural representation can be described using various chemical notations:

| Notation Type | Representation |

|---|---|

| Molecular Formula | C₈H₉ClN₂O₂ |

| SMILES | CN(C(=O)C1=CC(=NC=C1)Cl)OC |

| InChI | InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3 |

| InChIKey | RJWKHBDGHZXZPD-UHFFFAOYSA-N |

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of 2-Chloro-N-methoxy-N-methylisonicotinamide is largely determined by two key functional groups:

-

The 2-chloropyridine moiety, which can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the nitrogen in the pyridine ring enhancing the reactivity of the chloro substituent.

-

The Weinreb amide group (N-methoxy-N-methylamide), which is particularly valuable in organic synthesis as it can be converted to ketones, aldehydes, or other carboxylic acid derivatives under controlled conditions.

These structural features make the compound versatile as a building block or intermediate in multi-step synthetic pathways, particularly in pharmaceutical development .

Applications in Organic Synthesis

As a Synthetic Intermediate

The primary value of 2-Chloro-N-methoxy-N-methylisonicotinamide lies in its utility as a synthetic intermediate. Weinreb amides are particularly useful in organic synthesis because they can be transformed into various carbonyl compounds under controlled conditions, avoiding over-addition problems that often occur with other acyl derivatives.

Specific advantages of this compound as a synthetic intermediate include:

-

The ability to react with organometallic reagents (such as Grignard or organolithium reagents) to form ketones in a controlled manner.

-

The potential for selective reduction to aldehydes using reducing agents like DIBAL-H.

-

The chloro group at the 2-position of the pyridine ring provides a reactive site for further functionalization through cross-coupling reactions (e.g., Suzuki, Negishi, or Buchwald-Hartwig couplings).

These properties make 2-Chloro-N-methoxy-N-methylisonicotinamide a valuable building block in the synthesis of more complex molecules, particularly those containing functionalized pyridine rings .

Related Compounds and Structural Analogs

Structural Variations

Several structural analogs of 2-Chloro-N-methoxy-N-methylisonicotinamide appear in the scientific literature, with variations primarily in the position of substituents on the pyridine ring or the nature of the halogen substituents. Notable examples include:

-

5-Bromo-2-chloro-N-methoxy-N-methylisonicotinamide (CAS: 1256790-08-5) - Contains an additional bromine at the 5-position of the pyridine ring .

-

2-Chloro-N-methoxy-N-methylnicotinamide (CAS: 488149-34-4) - An isomer where the N-methoxy-N-methylamide group is at the 3-position rather than the 4-position of the pyridine ring .

These structural variations can significantly affect the compounds' physical properties and reactivity patterns, potentially leading to different applications in synthetic chemistry and drug development.

Comparative Properties

The structural differences between 2-Chloro-N-methoxy-N-methylisonicotinamide and its analogs result in distinct chemical and physical properties:

| Compound | CAS Number | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 2-Chloro-N-methoxy-N-methylisonicotinamide | 250263-39-9 | 200.62 g/mol | Base structure |

| 5-Bromo-2-chloro-N-methoxy-N-methylisonicotinamide | 1256790-08-5 | 279.52 g/mol | Additional Br at 5-position |

| 2-Chloro-N-methoxy-N-methylnicotinamide | 488149-34-4 | 200.62 g/mol | Amide at 3-position (nicotinamide) |

The addition of a bromine atom in 5-Bromo-2-chloro-N-methoxy-N-methylisonicotinamide increases its molecular weight and likely affects its reactivity, potentially enhancing its utility in certain cross-coupling reactions or influencing its pharmacokinetic properties in biological systems. The positional isomer 2-chloro-N-methoxy-N-methylnicotinamide would exhibit different electronic properties due to the altered position of the amide group relative to the pyridine nitrogen .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume